N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide
Descripción general
Descripción
N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor CB2. It was first synthesized in 2000 by researchers at the University of Nagoya, Japan. Since then, BML-190 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide selectively binds to the CB2 receptor, which is primarily expressed in immune cells and modulates immune function. The activation of CB2 receptors has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide acts as an antagonist of the CB2 receptor, blocking its activation and downstream signaling pathways.
Biochemical and Physiological Effects
N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide has been shown to modulate immune function by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide is a selective antagonist of the CB2 receptor, which makes it a valuable tool for studying the role of CB2 in various diseases. However, its selectivity for CB2 over other receptors is not absolute, and it may have off-target effects. Additionally, the effects of N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide may vary depending on the disease model and experimental conditions.
Direcciones Futuras
Future research on N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide could focus on its potential therapeutic applications in various diseases, including inflammation, pain, cancer, and neurodegenerative disorders. Further studies are needed to elucidate the mechanisms underlying the anti-inflammatory, analgesic, and anti-cancer effects of N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide. Additionally, the development of more selective CB2 antagonists could improve the specificity and efficacy of CB2-targeted therapies.
Aplicaciones Científicas De Investigación
N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, cancer, and neurodegenerative disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)-phenylmethyl]-3-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c1-25-19-9-5-8-17(14-19)21(24)23-20(15-6-3-2-4-7-15)16-10-12-18(22)13-11-16/h2-14,20H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNUUXOTNVDAQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.